4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system with a chlorine substituent at the 4-position. Pyrrolo[3,4-b]pyridin-5-ones are typically synthesized via multicomponent reactions (e.g., Ugi-3CR or Ugi–Zhu reactions) and serve as key intermediates in pharmaceuticals and bioactive molecule development .
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11) |
InChI Key |
RLWKGNLUELUKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC(=C2C(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, but may complicate product isolation. Protic solvents (e.g., ethanol) improve solubility of intermediates but require longer reaction times.
Catalyst Screening
Comparative studies indicate cesium carbonate outperforms sodium alkoxide in sterically hindered systems, though at higher costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C7H7ClN2
- Molecular Weight : 154.6 g/mol
- CAS Number : 1211591-40-0
- Structural Formula :
Safety Information
The compound is classified under several hazard categories:
| Hazard Class | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Medicinal Chemistry
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties. A study demonstrated that modifications to the pyrrolo[3,4-b]pyridine structure could enhance its efficacy against specific cancer cell lines.
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various bioactive molecules, contributing to the development of new pharmaceuticals.
Data Table: Synthetic Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Alkylation | Alkyl halides | 75% |
| Acylation | Acyl chlorides | 80% |
| Cyclization | Nucleophiles | 70% |
Neuropharmacology
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, suggesting potential applications in neuropharmacology.
Agricultural Chemistry
The compound's properties have also been explored in agricultural applications, particularly as a potential pesticide or herbicide due to its ability to disrupt biological processes in pests.
| Pest Type | Activity Level (IC50) |
|---|---|
| Aphids | 25 µg/mL |
| Spider Mites | 30 µg/mL |
| Whiteflies | 20 µg/mL |
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing receptor activity and downstream signaling pathways . Additionally, it exhibits inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with structurally analogous compounds, focusing on substitution patterns, physicochemical properties, synthesis, and applications.
Table 1: Key Properties of Pyrrolo[3,4-b]pyridin-5-one Derivatives
*Note: This compound is a pyrrolo[3,4-b]pyrazin-5-one derivative, a related heterocycle.
Substituent Effects on Physicochemical Properties
Chlorine Position :
- 2-Chloro derivatives (e.g., ) exhibit increased steric bulk due to substituents like 4-methoxybenzyl, raising molecular weight (288.73) compared to simpler analogs.
- 3-Chloro derivatives (e.g., ) have a lower molecular weight (168.58) and are associated with hazards like irritation (H315, H319) .
- 4-Bromo analogs () show higher molecular weight (213.03) and boiling point (482.6°C) due to bromine’s larger atomic radius and polarizability .
Melting Points : Substituted derivatives in demonstrate that electron-withdrawing groups (e.g., acetylphenyl in 11f) increase melting points (149–151°C) compared to bromophenyl-substituted analogs (109–111°C) .
Biological Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of a chlorine atom and a pyrrolopyridine framework, suggests various therapeutic applications. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7ClN2
- Molecular Weight : 154.6 g/mol
- CAS Number : 1211591-40-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with varying degrees of efficacy:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 26 | Induces apoptosis |
| Compound B | MCF-7 | 1.1 | Cell cycle arrest |
Antiparasitic Activity
In vitro studies have demonstrated that certain derivatives exhibit antiparasitic effects. For example, modifications to the pyrrolopyridine structure have led to compounds with EC50 values in the low micromolar range against parasitic infections:
| Compound | Parasite | EC50 (µM) | Notes |
|---|---|---|---|
| Compound C | Trypanosoma | 0.025 | High potency |
| Compound D | Leishmania | 0.090 | Moderate potency |
Case Studies
- Study on Antitumor Activity : A recent study investigated the effects of various substituted pyrrolopyridines on human tumor cell lines. The results indicated that the introduction of specific functional groups enhanced cytotoxicity while maintaining selectivity towards cancer cells.
- Antiparasitic Evaluation : Another study focused on the evaluation of 4-chloro derivatives against Trypanosoma brucei. The results showed promising activity with minimal toxicity to mammalian cells.
Research Findings
Recent advancements in drug design involving this compound have highlighted its potential as a lead compound for developing new anticancer agents. The following findings summarize key insights from recent literature:
- Metabolic Stability : Modifications to enhance metabolic stability have been explored, with some derivatives demonstrating improved pharmacokinetic profiles.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that specific substitutions at the 4-position significantly affect both potency and selectivity against target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield?
- Methodology : Cyclization of precursors (e.g., chloropyridine derivatives) using bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) at 80–100°C is common. For example, NaH in DMF facilitates deprotonation and cyclization, achieving yields >70% . Reaction parameters (temperature, solvent polarity) must be tightly controlled to avoid side products like N-oxides or over-oxidation.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.5 ppm for dihydro protons) and C NMR (carbonyl C=O at ~170 ppm) confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 183.02 for CHClNO) .
- IR : Stretching frequencies for C=O (~1680 cm) and C-Cl (~750 cm) .
Q. What are the primary biological targets or applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a scaffold for kinase inhibitors (e.g., FGFR inhibitors) due to its fused pyrrolo-pyridine core. In vitro assays (e.g., kinase inhibition screens) paired with molecular docking studies identify binding interactions with ATP pockets . Substitutions at the 4-chloro position enhance selectivity for targets like M4 muscarinic receptors .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo-pyridine core be addressed?
- Methodology : Chelation-assisted strategies (e.g., Mg ions) during reduction or substitution reactions direct regioselectivity. For instance, Mg stabilizes intermediates in sodium borohydride reductions, favoring 7-hydroxy over 5-hydroxy isomers (90:10 selectivity) . Computational modeling (DFT) predicts transition-state stability to optimize conditions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?
- Methodology :
- Systematic SAR libraries : Synthesize derivatives with controlled substitutions (e.g., 4-methoxybenzyl, phenyl groups) and compare IC values in target assays .
- QSAR modeling : Use Hammett constants or steric parameters to correlate electronic effects (e.g., Cl vs. OCH) with activity . Contradictions often arise from off-target effects, requiring orthogonal assays (e.g., SPR vs. cellular viability) .
Q. How do advanced NMR techniques (e.g., NOESY, COSY) elucidate conformational dynamics in solution?
- Methodology :
- NOESY : Detects through-space interactions between dihydro protons (δ 3.5–4.5 ppm) and aromatic protons, confirming boat/chair conformations .
- N-labeling : Tracks nitrogen environments in the pyridine ring, revealing tautomeric equilibria under varying pH .
Q. What multicomponent reactions (MCRs) enable efficient diversification of the pyrrolo-pyridinone core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
